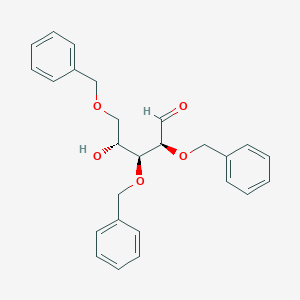
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a chiral compound with multiple stereocenters It is a derivative of pentanal, where three hydroxyl groups are protected with benzyl groups, and one hydroxyl group remains free
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in a pentanal derivative. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to protect the hydroxyl groups. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The free hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Pd/C in ethanol under a hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-oxopentanal.
Reduction: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanol.
Substitution: Formation of (2S,3S,4R)-2,3,5-Trihydroxypentanal.
Applications De Recherche Scientifique
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Potential use in the synthesis of drug candidates and bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- depends on its specific application. In enzymatic reactions, it may act as a substrate, where the enzyme catalyzes the transformation of the compound into a product. The benzyl groups provide steric protection, allowing selective reactions at the free hydroxyl group or the aldehyde group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,4R)-2,3,4-Tris(benzyloxy)-2-[(benzyloxy)methyl]cyclopentanecarbaldehyde
- (2S,3S,4R)-2-amino-3,4-di-O-benzyl-1-O-(2-O-methyl-3,4,6-tri-O-benzyl-α-D-galactopyranosyl)-1,3,4-octadecanetriol
Uniqueness
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is unique due to its specific stereochemistry and the presence of three benzyl-protected hydroxyl groups. This makes it a valuable intermediate for selective reactions and the synthesis of stereochemically complex molecules .
Propriétés
IUPAC Name |
(2S,3S,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-CYXNTTPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














